

Spectroscopic Characterization of 1-Acetyl-3-methylindolin-2-ol: A Technical Guide

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Compound of Interest

Compound Name:	1-Acetyl-3-methylindolin-2-ol
CAS No.:	13303-72-5
Cat. No.:	B081291

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Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the heterocyclic compound **1-Acetyl-3-methylindolin-2-ol**. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural features through modern analytical techniques is paramount. This document outlines the theoretical basis and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (^1H and ^{13}C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide synthesizes information from closely related indole and indoline derivatives to present a robust, predicted spectroscopic profile.^{[1][2][3]} The methodologies and interpretations detailed herein are designed to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of novel indolinol derivatives.

Introduction: The Structural Significance of 1-Acetyl-3-methylindolin-2-ol

The indoline scaffold is a core structural motif in a multitude of natural products and pharmacologically active compounds. The introduction of an N-acetyl group, a hydroxyl function at the 2-position, and a methyl group at the 3-position imparts a unique stereochemical and electronic profile to the **1-Acetyl-3-methylindolin-2-ol** molecule. The N-acetyl group, for instance, influences the electron density of the aromatic ring and introduces a characteristic carbonyl signature. The hydroxyl group at the benzylic position is a key reactive center and its presence is readily identified by spectroscopic methods. The methyl substituent at the adjacent carbon further influences the local electronic environment and provides distinct NMR signals.

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of this molecule.^[1] This guide will delve into the predicted spectroscopic signatures of **1-Acetyl-3-methylindolin-2-ol**, providing a detailed rationale for the expected data based on established principles and comparative analysis with analogous compounds.

Molecular Structure:

Caption: Molecular structure of **1-Acetyl-3-methylindolin-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **1-Acetyl-3-methylindolin-2-ol** is expected to exhibit distinct signals corresponding to the aromatic, methine, methyl, and hydroxyl protons. The predicted chemical shifts are influenced by the electron-withdrawing acetyl group and the hydroxyl and methyl substituents.

Table 1: Predicted ¹H NMR Data for **1-Acetyl-3-methylindolin-2-ol** (in CDCl₃, 500 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Aromatic-H (4 protons)	7.20 - 7.60	m	4H	-
H-2	~5.50	d	1H	~4.0
H-3	~3.10	m	1H	-
Acetyl-CH ₃	~2.30	s	3H	-
C3-CH ₃	~1.30	d	3H	~7.0
OH	~2.50 (broad)	s	1H	-

Interpretation of the Predicted ¹H NMR Spectrum:

- **Aromatic Protons (7.20 - 7.60 ppm):** The four protons on the benzene ring are expected to resonate in the aromatic region. The exact chemical shifts and multiplicities will depend on the substitution pattern, but a complex multiplet is anticipated.
- **H-2 (around 5.50 ppm):** This proton is attached to a carbon bearing both a hydroxyl group and a nitrogen atom, leading to a downfield shift. It is expected to appear as a doublet due to coupling with the adjacent H-3 proton.
- **H-3 (around 3.10 ppm):** This methine proton is coupled to both the H-2 proton and the protons of the C3-methyl group, resulting in a multiplet.
- **Acetyl-CH₃ (around 2.30 ppm):** The three protons of the acetyl group are in a distinct chemical environment and will appear as a sharp singlet.
- **C3-CH₃ (around 1.30 ppm):** The methyl group at the C3 position will be split into a doublet by the adjacent H-3 proton.
- **OH (around 2.50 ppm, broad):** The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift can be highly dependent on solvent and concentration.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Data for **1-Acetyl-3-methylindolin-2-ol** (in CDCl_3 , 125 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Acetyl)	~170.0
Aromatic-C (6 carbons)	120.0 - 145.0
C-2	~85.0
C-3	~45.0
Acetyl- CH_3	~24.0
C3- CH_3	~15.0

Interpretation of the Predicted ^{13}C NMR Spectrum:

- Carbonyl Carbon (~170.0 ppm): The carbon of the acetyl group is significantly deshielded and appears far downfield.
- Aromatic Carbons (120.0 - 145.0 ppm): The six carbons of the benzene ring will resonate in this region. The signals for the quaternary carbons (C3a and C7a) are expected to be weaker.^{[1][3]}
- C-2 (~85.0 ppm): This carbon is attached to both an oxygen and a nitrogen atom, causing a significant downfield shift.^[4]
- C-3 (~45.0 ppm): The aliphatic methine carbon at the 3-position is expected in this region.
- Acetyl- CH_3 (~24.0 ppm): The methyl carbon of the acetyl group.
- C3- CH_3 (~15.0 ppm): The methyl carbon at the C3 position will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Acetyl-3-methylindolin-2-ol** in 0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Use a 30° pulse width and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for **1-Acetyl-3-methylindolin-2-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200 (broad)	Medium-Strong	O-H stretch (hydroxyl group)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
~1650	Strong	C=O stretch (amide I band)
1600 - 1450	Medium-Strong	Aromatic C=C stretch
~1400	Medium	C-H bend (methyl)
1300 - 1000	Medium-Strong	C-O stretch and C-N stretch

Interpretation of the Predicted IR Spectrum:

- O-H Stretch (3400 - 3200 cm⁻¹): A broad and strong absorption band in this region is a clear indication of the hydroxyl group.[5]
- C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. [6]
- C=O Stretch (~1650 cm⁻¹): A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl group in the N-acetyl moiety (amide I band).[7]
- Aromatic C=C Stretches (1600 - 1450 cm⁻¹): Several bands in this region are indicative of the aromatic ring.
- Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of bending vibrations (C-H, C-O, C-N) that is unique to the molecule.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.

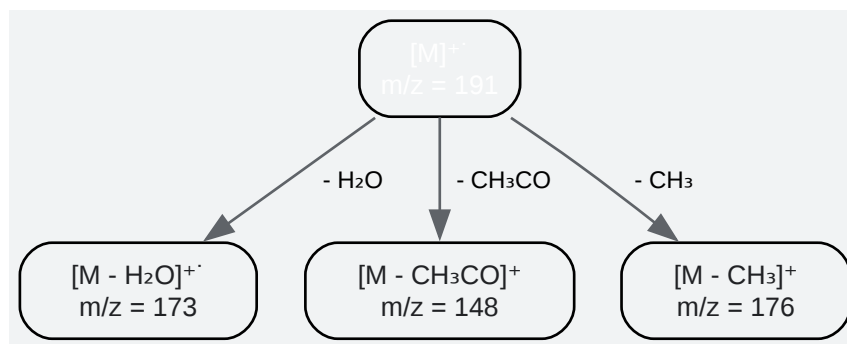
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm^{-1}).
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data:

- Molecular Ion (M^+): The molecular formula of **1-Acetyl-3-methylindolin-2-ol** is $C_{11}H_{13}NO_2$. The expected exact mass of the molecular ion $[M]^+$ would be approximately 191.0946 g/mol. A high-resolution mass spectrometer would be able to confirm this elemental composition.
- Major Fragmentation Pathways:
 - Loss of water (-18 Da): The hydroxyl group can be easily lost as a water molecule, leading to a significant peak at m/z 173.
 - Loss of acetyl group (-43 Da): Cleavage of the N-acetyl group would result in a fragment at m/z 148.
 - Loss of a methyl radical (-15 Da): Loss of the methyl group from the 3-position would give a fragment at m/z 176.
 - Indole-related fragments: Further fragmentation of the indoline ring can lead to characteristic ions of the indole core.^{[8][9]}



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Caption: Predicted key fragmentation pathways for **1-Acetyl-3-methylindolin-2-ol**.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- **Ionization:** Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Ionization (EI) can be employed.
- **Mass Analysis:** Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.
- **Tandem MS (MS/MS):** To confirm fragmentation pathways, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Conclusion

The comprehensive spectroscopic characterization of **1-Acetyl-3-methylindolin-2-ol** relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, albeit predicted, spectroscopic profile based on sound chemical principles and data from analogous structures. The presented protocols and interpretations offer a robust starting point for any researcher working with this molecule or its derivatives. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural assignment.

By following the methodologies outlined in this document, scientists can effectively elucidate and confirm the structure of **1-Acetyl-3-methylindolin-2-ol**, paving the way for its further investigation and application in drug discovery and development.

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